Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
CAS No.: 14464-15-4
Cat. No.: VC21272443
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14464-15-4 |
---|---|
Molecular Formula | C12H15NO5 |
Molecular Weight | 253.25 g/mol |
IUPAC Name | methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16) |
Standard InChI Key | CINAUOAOVQPWIB-UHFFFAOYSA-N |
SMILES | COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Molecular Identification
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is identified by several names and registry numbers in chemical databases. Its systematic nomenclature reflects its structural components, while various synonyms are commonly used in scientific literature.
Property | Value |
---|---|
Systematic Name | Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
Common Names | N-Cbz-L-serine methyl ester, Z-Ser-OMe |
CAS Numbers | 1676-81-9, 14464-15-4 |
Molecular Formula | C12H15NO5 |
Molecular Weight | 253.25 g/mol |
The compound contains multiple functional groups, including an ester, a carbamate, a primary alcohol, and a stereogenic center, which collectively contribute to its chemical behavior and applications .
Physical Properties
The physical properties of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate provide insight into its handling, storage, and purification requirements.
Property | Value |
---|---|
Physical State | Viscous liquid or solid (depending on temperature) |
Color | Pale yellow |
Melting Point | 41-43°C |
Boiling Point | 170°C at 0.01 mm Hg |
Density | Approximately 1.2499 g/cm³ (estimated) |
Optical Rotation | -15° (c=1, MeOH) |
Flash Point | >230°F |
Solubility | Soluble in chloroform, methanol, and other organic solvents |
These physical characteristics are important considerations for researchers working with this compound in laboratory settings .
Chemical Reactions and Reactivity
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions due to its multiple functional groups. Understanding these reactions is essential for researchers utilizing this compound in synthetic pathways.
Substitution Reactions
The benzyloxycarbonyl group can participate in substitution reactions with various nucleophiles. These reactions typically occur in the presence of a base and can lead to the formation of diverse derivatives depending on the nucleophile used.
Reagents and Conditions
The reactivity of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is influenced by the specific reagents and conditions employed. Careful selection of reaction parameters is crucial for achieving desired transformations with high yield and selectivity.
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | KMnO4, CrO3 | Acidic medium, moderate temperature |
Reduction | LiAlH4, NaBH4 | Anhydrous ether, low temperature |
Substitution | Amines, thiols | Basic medium, room temperature |
Applications in Scientific Research
Pharmaceutical Research
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has significant applications in pharmaceutical research, particularly in the development of potential drug candidates. Its well-defined stereochemistry and functional groups make it a valuable building block in medicinal chemistry.
Antimicrobial Research
This compound is used in studies focused on inhibiting the activity of Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has demonstrated its potential as a component in novel antimicrobial agents targeting this pathogen .
Obesity Treatment
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is employed in the synthesis of pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases. These enzymes play a role in lipid metabolism, and their inhibition represents a potential strategy for treating obesity .
Peptide Synthesis
The compound serves as an important building block in peptide synthesis, particularly in solution-phase methodologies. The Cbz protecting group allows for selective reactions at the carboxyl terminus while protecting the amino group from unwanted side reactions .
Enzyme Research
Researchers utilize Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in studies of enzyme mechanisms and protein-ligand interactions. Its defined structure and functional groups enable investigations into molecular recognition and catalytic processes.
Biological Activity
Mechanism of Action
The biological activity of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that can be removed under certain conditions, allowing the active compound to exert its effects.
The hydroxypropanoate moiety facilitates hydrogen bonding and other interactions that stabilize binding to target sites. These molecular interactions are crucial for the compound's biological effects and potential therapeutic applications.
Structure-Activity Relationship
The relationship between the structure of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate and its biological activity provides valuable insights for medicinal chemists. Modifications to the core structure can lead to derivatives with enhanced activity, improved pharmacokinetic properties, or reduced side effects .
Structural Feature | Contribution to Biological Activity |
---|---|
Cbz Group | Protection of amino group, potential binding interactions |
Ester Moiety | Metabolic stability, membrane permeability |
Hydroxyl Group | Hydrogen bonding, potential for further functionalization |
Stereogenic Center | Molecular recognition, enzyme specificity |
Comparison with Similar Compounds
Structural Analogs
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can be compared with structurally related compounds to understand the impact of specific functional groups on physical properties, reactivity, and biological activity.
Methyl 2-(((benzyloxy)carbonyl)amino)benzoate
This analog contains a benzoate moiety instead of a hydroxypropanoate group. The absence of the hydroxyl group and the presence of an aromatic ring alter its solubility, reactivity, and biological properties.
Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
This compound features a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group. The Boc group is removed under different conditions than the Cbz group, providing complementary options for synthetic strategies.
Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate
An oxidized derivative with a carbonyl group in place of the hydroxyl group. This structural modification significantly alters the compound's reactivity, particularly toward nucleophiles.
Functional Comparison
The functional comparison of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate with related compounds reveals important differences in their chemical behavior and applications.
Compound | Key Differences | Implications for Use |
---|---|---|
Methyl 2-(((benzyloxy)carbonyl)amino)benzoate | Lacks hydroxyl group; contains aromatic ring | Different solubility profile; altered reactivity toward oxidizing agents |
Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | Contains Boc instead of Cbz protecting group | Different deprotection conditions; altered stability in acidic environments |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate | Contains carbonyl instead of hydroxyl group | Enhanced electrophilicity; different hydrogen bonding patterns |
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